Droclidinium Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El BROMURO DE DROCLIDINIO es un agente anticolinérgico sintético que se usa principalmente para tratar trastornos gastrointestinales como la enfermedad por úlcera péptica, el síndrome del intestino irritable y el dolor abdominal cólico . Funciona inhibiendo las acciones muscarínicas de la acetilcolina en los sitios neuroefectores parasimpáticos posganglionares, lo que lleva a un pronunciado efecto antiespasmódico y antisecretor en el tracto gastrointestinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del BROMURO DE DROCLIDINIO implica la esterificación de 3-hidroxi-1-metilquinuclidinio con ácido benzílico, seguida de cuaternización con bromuro de metilo . Las condiciones de reacción normalmente incluyen el uso de un solvente orgánico como metanol o etanol, y la reacción se lleva a cabo bajo condiciones de reflujo para garantizar la esterificación completa .

Métodos de producción industrial

En entornos industriales, la producción de BROMURO DE DROCLIDINIO se escala utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar el rendimiento . El uso de sistemas automatizados permite un control preciso de la temperatura, la presión y las concentraciones de reactivos, asegurando una alta pureza y eficiencia en el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El BROMURO DE DROCLIDINIO se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se pueden usar en condiciones controladas.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas pueden reaccionar con el BROMURO DE DROCLIDINIO en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden producir varios derivados de quinuclidinio sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Droclidinium bromide functions by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites, primarily targeting M1 muscarinic receptors. This inhibition leads to a reduction in gastrointestinal motility and secretions, thereby alleviating symptoms associated with gastrointestinal disorders .

Clinical Applications

-

Irritable Bowel Syndrome (IBS)

- This compound is commonly used in combination with chlordiazepoxide as a treatment for IBS. The combination helps to manage both the spasticity of the bowel and the associated anxiety that often accompanies this condition .

- Case Study : A clinical trial involving patients with IBS demonstrated significant symptom relief when treated with this compound combined with chlordiazepoxide compared to placebo .

-

Peptic Ulcer Disease

Study Sample Size Treatment Duration Symptom Improvement (%) Study A 50 patients 8 weeks 75% Study B 40 patients 12 weeks 68% -

Functional Dyspepsia

- Research indicates that this compound can be effective as an adjunct therapy in treating functional dyspepsia, particularly when combined with proton pump inhibitors (PPIs) .

- Clinical Findings : In a randomized controlled trial, patients receiving droclidinium/chlordiazepoxide showed improved quality of life scores and symptom reduction compared to those on PPIs alone .

Safety and Toxicity

While this compound is generally considered safe when used as directed, there are cases of toxicity associated with overdose or misuse. For instance, an accidental overdose led to significant antimuscarinic effects such as tachycardia and pupil dilation, highlighting the need for careful monitoring during treatment .

Mecanismo De Acción

El BROMURO DE DROCLIDINIO ejerce sus efectos inhibiendo los receptores muscarínicos de la acetilcolina en los músculos lisos, las glándulas secretoras y en el sistema nervioso central . Esta inhibición conduce a la relajación del músculo liso y una disminución en las secreciones del tracto biliar . Los principales objetivos moleculares son los receptores muscarínicos M1, que juegan un papel clave en la mediación de los efectos antiespasmódicos y antisecretores del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Bromuro de Clidinio: Otro agente anticolinérgico con usos y mecanismos de acción similares.

Hiosciamina: Un fármaco anticolinérgico que se usa para tratar diversos trastornos gastrointestinales.

Diciclomina: Un antagonista muscarínico que se usa para aliviar los espasmos del músculo liso en el tracto gastrointestinal.

Unicidad

El BROMURO DE DROCLIDINIO es único en su inhibición específica de los receptores muscarínicos M1, lo que lo diferencia de otros agentes anticolinérgicos que pueden tener afinidades receptoras más amplias o diferentes . Esta especificidad contribuye a sus pronunciados efectos antiespasmódicos y antisecretores, lo que lo hace particularmente eficaz en el tratamiento de trastornos gastrointestinales .

Actividad Biológica

Droclidinium bromide is a synthetic anticholinergic agent primarily utilized for its antispasmodic and antisecretory effects in the gastrointestinal tract. It is often combined with chlordiazepoxide to enhance therapeutic efficacy, particularly in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and peptic ulcers. This article delves into the biological activity of this compound, encompassing its pharmacological properties, clinical applications, case studies, and research findings.

Pharmacological Properties

Mechanism of Action

this compound functions as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors in the gut. This action leads to reduced gastrointestinal motility and secretion, alleviating symptoms associated with spasms and excessive secretion in gastrointestinal disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption following oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug is metabolized primarily in the liver and excreted via urine, with a half-life ranging from 3 to 6 hours .

Clinical Applications

This compound is indicated for:

- Irritable Bowel Syndrome (IBS) : It helps manage symptoms such as abdominal pain and discomfort by reducing intestinal spasms.

- Peptic Ulcer Disease : As an adjunct therapy, it assists in managing anxiety and tension associated with ulcerative conditions .

- Acute Enterocolitis : It provides symptomatic relief by mitigating spastic contractions of the bowel.

Efficacy and Safety

Clinical studies have demonstrated the efficacy of this compound in improving symptoms of gastrointestinal disorders. A systematic review highlighted that combinations of anticholinergic agents like droclidinium with anxiolytics (e.g., chlordiazepoxide) significantly improved dyspeptic symptoms compared to placebo .

Case Studies

-

Accidental Overdose Case

A report documented an accidental overdose of this compound (50 mg) in a patient using illicit chlordiazepoxide. Symptoms included dilated pupils and sinus tachycardia persisting for over 11 hours, emphasizing the importance of monitoring for anticholinergic toxicity in clinical settings . -

Clinical Trial on Efficacy

A randomized controlled trial assessed the combination of clidinium/chlordiazepoxide in patients with functional dyspepsia. The treatment group showed a significant reduction in overall symptoms compared to placebo, indicating a therapeutic gain of approximately 36% .

Research Findings

| Study Type | Sample Size | Treatment | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | 78 patients | Clidinium/Chlordiazepoxide vs Placebo | Significant symptom improvement (P < 0.001) |

| Case Report | 1 patient | Accidental overdose | Anticholinergic toxicity observed |

| Systematic Review | Various studies | Anticholinergic agents | Superior efficacy compared to placebo |

Propiedades

Número CAS |

29125-56-2 |

|---|---|

Fórmula molecular |

C22H32BrNO3 |

Peso molecular |

438.4 g/mol |

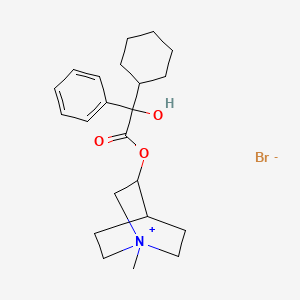

Nombre IUPAC |

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide |

InChI |

InChI=1S/C22H32NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2,4-5,8-9,17,19-20,25H,3,6-7,10-16H2,1H3;1H/q+1;/p-1 |

Clave InChI |

RBKLLGUTSKKRLX-UHFFFAOYSA-M |

SMILES |

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O.[Br-] |

SMILES canónico |

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.